3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6/h1,3,12H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVAWVOBVDWMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693115 | |
| Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-66-7 | |
| Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of pyrrolo[3,4-B]pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a base like cesium carbonate . Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the trifluoromethylation reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the trifluoromethyl group is replaced by other functional groups .
Scientific Research Applications
Medicinal Chemistry
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines. The trifluoromethyl group can enhance the binding affinity to target proteins involved in cancer progression.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neurotransmitter systems.
Material Science
The unique properties of this compound make it suitable for use in:
- Polymer Chemistry : It can act as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
- Nanotechnology : Its incorporation into nanostructured materials can lead to enhanced functionalities such as improved electrical conductivity and thermal stability.
Synthetic Chemistry
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions allows chemists to construct complex molecular architectures efficiently.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of modified pyrrolo[3,4-b]pyridine derivatives. The results indicated that compounds incorporating the trifluoromethyl group exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-fluorinated counterparts. This underscores the importance of fluorine substitution in improving drug efficacy.
Case Study 2: Neuroprotective Effects
Research presented at the Annual Neuroscience Meeting demonstrated that certain derivatives of this compound showed neuroprotective effects in models of neurodegeneration. These findings suggest that this compound could be further developed into therapeutic agents for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolopyridine derivatives allows for tailored applications. Below is a comparative analysis of 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and related compounds:
Key Findings
Electronic Effects :
- The -CF₃ group in 3-(trifluoromethyl) derivatives introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to -Cl or -Br analogs. This property is critical in Suzuki-Miyaura cross-coupling reactions .
- Chloro and bromo derivatives exhibit higher nucleophilicity at the halogenated position, favoring SNAr (nucleophilic aromatic substitution) reactions .
Synthetic Accessibility :
- RhIII-catalyzed methods (used for -CF₃ derivatives) provide superior regioselectivity and yields (90%) compared to traditional cyclization approaches (~70% for benzyl-substituted analogs) .
- Hydrochloride salts (e.g., CAS 1158357-67-5) improve solubility in polar solvents, facilitating purification and characterization .
Biological Relevance: The 7-methyl-5-oxo derivative (compound 12 in ) is a key intermediate in synthesizing γ-lactam hydrolysates of thiopeptide antibiotics, demonstrating superior stability over non-methylated analogs . Trifluoromethylated pyrrolopyridines are prioritized in drug discovery due to their enhanced bioavailability and resistance to oxidative metabolism .
Table 2: Physicochemical Properties
| Property | 3-(Trifluoromethyl) Derivative | 2-Chloro Derivative | 3-Bromo Derivative |
|---|---|---|---|
| LogP | 2.83 | 1.95 | 2.41 |
| PSA (Ų) | 24.92 | 29.54 | 24.92 |
| Melting Point | Not reported | 160–162°C | 185–187°C |
| Solubility (H₂O) | Low (hydrochloride: moderate) | Low | Low |
Biological Activity
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, with the CAS number 905273-66-7, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7F3N2
- Molecular Weight : 188.15 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence pathways related to neuroprotection and inflammation modulation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes .
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit a broad spectrum of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Effects :
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolo ring system. Notably:
Q & A
Q. What are the key synthetic methodologies for 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and trifluoromethyl-substituted boronic acids. For example, a protocol involves reacting 3-bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with (2-(trifluoromethyl)phenyl)boronic acid under argon, using Pd(dppf)Cl₂ as a catalyst and potassium phosphate as a base in 1,4-dioxane/water . Purification often employs silica gel chromatography or recrystallization. Alternative routes include iodination (NIS in acetone) followed by functionalization .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR of derivatives like 5-(4-trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine shows distinct aromatic proton signals at δ 8.93 (s, 1H) and 8.45–8.05 (m, Ph-H) . Mass spectrometry (HRMS) and X-ray crystallography (where crystalline forms are obtainable) validate molecular weight and stereochemistry.
Q. What are the primary applications of this scaffold in medicinal chemistry?
The pyrrolo[3,4-b]pyridine core is a privileged structure in kinase inhibition and receptor modulation. For example, derivatives with 3-(trifluoromethyl) groups exhibit c-KIT inhibitory activity (IC₅₀ = 9.87 µM) by fitting into hydrophobic binding pockets . Other analogs act as androgen receptor modulators or RORγt inverse agonists , as seen in WHO-listed drug candidates like vimirogant .
Advanced Research Questions
Q. How do substituent variations at the 3- and 5-positions influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal that:
- 3-Trifluoromethyl groups enhance hydrophobic interactions and metabolic stability, as shown in c-KIT inhibitors .
- 5-Aryl substituents (e.g., 3,4-dimethoxyphenyl) improve binding affinity via π-π stacking and hydrogen bonding. Replacing aryl groups with alkyl chains or altering substituent positions (e.g., meta vs. para) reduces potency .
- Nitro groups at position 3 can be reduced to amines for further functionalization, impacting solubility and target engagement .
Q. What strategies address low yields or stereochemical impurities in synthesis?
- Catalyst optimization : Switching from Pd(PPh₃)₄ to Pd(dppf)Cl₂ improves coupling efficiency for sterically hindered boronic acids .
- Isomerization control : Base-mediated conditions (e.g., EtONa/EtOH) can resolve undesired stereoisomers, as seen in naphthyridine derivatives .
- Protecting groups : Trityl or tosyl groups prevent side reactions during functionalization .
Q. How are contradictory data in reaction outcomes resolved?
Unexpected products, such as fused bicyclic esters instead of isoquinolines, are analyzed via:
- Mechanistic studies : Rhodium-catalyzed reactions may favor cyclization over coupling due to catalyst oxidation state (RhIII vs. RhI) .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to explain regioselectivity .
- Advanced analytics : LC-MS and 2D NMR (e.g., NOESY) confirm structural assignments .
Q. What in vitro assays evaluate the compound’s pharmacokinetic and pharmacodynamic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
